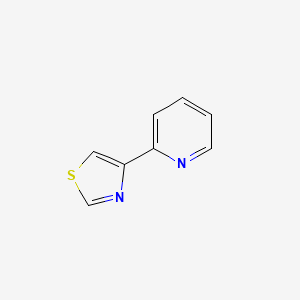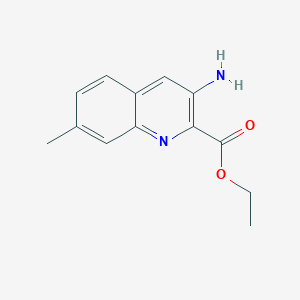![molecular formula C8H16N2 B15329960 (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)
(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocycle. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine derivatives under microwave conditions . This method is advantageous due to its high yield, rapid reaction time, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents and reaction conditions is optimized to ensure maximum yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound have shown promise as antibacterial agents. The compound’s structural features enable it to inhibit bacterial enzymes, making it a potential lead compound for antibiotic development .
Industry
Industrially, this compound is used in the synthesis of various fine chemicals and intermediates. Its reactivity and stability make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism of action of (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. In the context of antibacterial activity, the compound inhibits bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes. This inhibition leads to the death of the bacterial cells.
Comparación Con Compuestos Similares
Similar Compounds
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine: This stereoisomer has similar structural features but different stereochemistry, which can lead to different biological activities and reactivity.
Moxifloxacin-related compounds: These compounds share the pyrrolo[3,4-b]pyridine core but have additional functional groups that enhance their antibacterial activity.
Uniqueness
(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is unique due to its specific stereochemistry and the presence of a methyl group at the 6-position
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
(4aR,7aR)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8+/m1/s1 |
Clave InChI |
ACSQOHDWJKTBRH-SFYZADRCSA-N |
SMILES isomérico |
CN1C[C@H]2CCCN[C@H]2C1 |
SMILES canónico |
CN1CC2CCCNC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


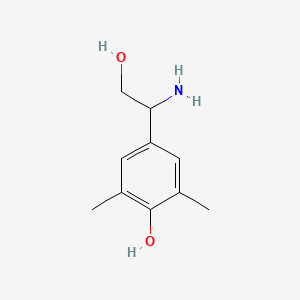
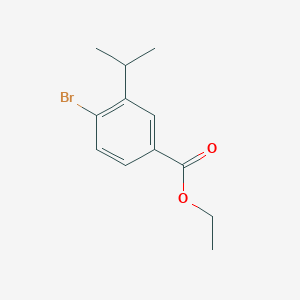
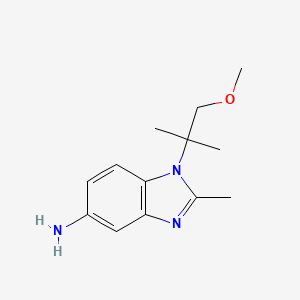
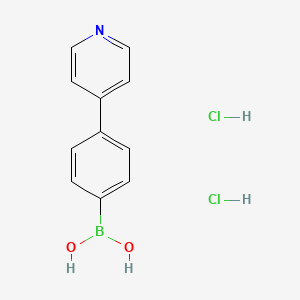




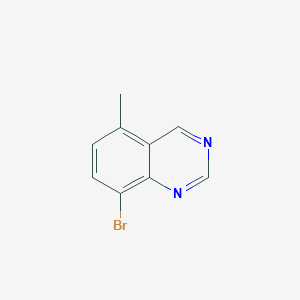
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)

